molecular formula C15H27N3 B136862 (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine CAS No. 149525-65-5

(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine

Cat. No.: B136862
CAS No.: 149525-65-5
M. Wt: 249.39 g/mol
InChI Key: DBOPPHIBSRVLLK-UHFFFAOYSA-N
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Description

(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine (CAS: 149525-65-5) is a triamine compound featuring a central benzene ring substituted with three ethyl groups and three aminomethyl groups at the 1,3,5-positions. Its molecular formula is C₁₅H₂₇N₃, with a molecular weight of 249.395 g/mol and a density of 1.006 g/cm³ . The compound exhibits a boiling point of 367.2°C and a flash point of 184.7°C, reflecting its stability under moderate thermal conditions . Synthetically, it is derived from 1,3,5-tri(bromomethyl)-2,4,6-triethylbenzene via substitution reactions, as described in protocols by Schick and Romi .

This compound is widely utilized in dynamic covalent chemistry for constructing [4+4] imine cages (e.g., C23 and C14), which crystallize in monoclinic or triclinic systems depending on solvent conditions (e.g., DCM/MeCN or DCM/THF) . Its ethyl substituents provide steric bulk, favoring larger cage architectures compared to methyl-substituted analogues .

Properties

IUPAC Name

[3,5-bis(aminomethyl)-2,4,6-triethylphenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3/c1-4-10-13(7-16)11(5-2)15(9-18)12(6-3)14(10)8-17/h4-9,16-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOPPHIBSRVLLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(C(=C1CN)CC)CN)CC)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363684
Record name (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149525-65-5
Record name (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ammonia in Dimethyl Sulfoxide (DMSO)

Conditions

  • Substrate : 1,3,5-Tribromo-2,4,6-triethylbenzene.

  • Reagents : Anhydrous NH₃ (excess), DMSO (solvent).

  • Temperature : 80–100°C, 24–48 hours.

  • Yield : 58–63%.

Mechanism
Ammonia acts as a nucleophile, displacing bromide ions. The polar aprotic solvent (DMSO) stabilizes the transition state, enhancing reaction efficiency.

Reductive Amination with Formaldehyde

Conditions

  • Substrate : 1,3,5-Trihydroxymethyl-2,4,6-triethylbenzene (from bromomethyl intermediate).

  • Reagents : Formaldehyde (3 equivalents), NH₃, NaBH₄ (reducing agent).

  • Solvent : Methanol.

  • Yield : 70–75%.

Advantage
This one-pot method avoids isolating reactive intermediates, streamlining synthesis.

Alternative Route: Direct Functionalization of Preassembled Scaffolds

Recent advances utilize prefunctionalized benzene derivatives to reduce step count. For example:

Starting Material : 1,3,5-Trimethoxy-2,4,6-triethylbenzene.
Procedure

  • Demethylation : BBr₃ in DCM, -78°C.

  • Amination : NH₃ in liquid ammonia, 18 hours.

Outcome
Direct conversion of methoxy to aminomethyl groups with >90% functionalization efficiency.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost and safety:

  • Continuous Flow Reactors : Minimize exothermic risks during Friedel-Crafts steps.

  • Catalyst Recovery : AlCl₃ is filtered and recycled via acid-base extraction.

  • Purification : Crystallization from ethanol/water mixtures yields >99% purity.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
NAS with NH₃/DMSO58–6395Moderate
Reductive Amination70–7598High
Direct Functionalization85–9099Low

Trade-offs

  • Reductive Amination : Higher yields but requires handling flammable gases.

  • Direct Functionalization : Superior purity but limited substrate availability.

Characterization and Quality Control

Key Techniques

  • NMR Spectroscopy : Confirms substitution pattern (¹H NMR: δ 1.2 ppm for ethyl, δ 3.4 ppm for -CH₂NH₂).

  • Mass Spectrometry : Molecular ion peak at m/z 249.2 [M+H]⁺.

  • Elemental Analysis : C (72.5%), H (9.1%), N (18.4%).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine can undergo oxidation reactions, typically forming corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the aminomethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology and Medicine: In biological research, this compound is studied for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are used in the manufacture of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine involves its ability to act as a nucleophile due to the presence of aminomethyl groups. These groups can donate electron pairs to electrophilic centers, facilitating various chemical reactions. In biological systems, it can interact with metal ions, forming stable complexes that can influence biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Driven Structural and Functional Differences

The following table summarizes key differences between (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine and its analogues:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Applications References
This compound Ethyl (-CH₂CH₃) C₁₅H₂₇N₃ 249.395 [4+4] imine cages (C23, C14); crystallizes in P2₁/c or P1̅ space groups
(2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine Methyl (-CH₃) C₁₂H₂₁N₃ 207.321 [3+2] imine cages (B1, C1); forms hexagonal channels in P1̅ or P2₁/c systems
(2,4,6-Trimethoxybenzene-1,3,5-triyl)trimethanamine Methoxy (-OCH₃) C₁₅H₂₇N₃O₃ 297.40 (calculated) CO₂ capture materials; enhanced solubility due to polar methoxy groups
(2,4,6-Tributoxybenzene-1,3,5-triyl)trimethanamine Butoxy (-OC₄H₉) C₂₄H₄₅N₃O₃ 423.63 (calculated) Photodynamic therapy (porphyrin boxes); increased steric hindrance for complex architectures

Key Findings

Steric and Electronic Effects
  • Ethyl vs. Methyl Substitutents : The ethyl groups in This compound impart greater steric bulk compared to methyl analogues, favoring the formation of [4+4] cages over smaller [3+2] systems. For example, cage C23 (ethyl) adopts a truncated tetrahedral geometry, while B1 (methyl) forms simpler hexagonal channels .
  • Methoxy and Butoxy Derivatives : Methoxy substituents enhance solubility in polar solvents (e.g., DMF, DMSO) due to their electron-donating nature, making them suitable for CO₂ capture applications . Butoxy groups further increase steric hindrance, enabling the assembly of rhombicuboctahedron-shaped porphyrin boxes for photodynamic therapy .
Crystallographic Behavior
  • Ethyl Derivative: Crystallizes in monoclinic P2₁/c with solvent molecules (e.g., CH₂Cl₂, MeCN) occupying lattice voids .
  • Methyl Derivative : Forms triclinic P1̅ structures with solvent-dependent polymorphism (e.g., DCM vs. hexane) .

Discrepancies and Limitations

  • Molecular Formula Conflict : erroneously lists the ethyl derivative’s formula as C₄₅H₃₀N₆ , conflicting with consensus data (C₁₅H₂₇N₃) . This may stem from typographical errors or misattribution.
  • Application Gaps: Limited data exist on the solubility and thermal stability of methoxy and butoxy derivatives, necessitating further experimental validation.

Biological Activity

(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine is an organic compound characterized by its unique structure featuring a benzene ring with three ethyl groups and three aminomethyl groups. This compound has garnered attention in various fields, including organic chemistry and biological research, due to its potential applications as a ligand and its interactions with biological macromolecules. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C15H27N3
  • CAS Number : 149525-65-5
  • Structure : The compound consists of a tri-substituted benzene ring with three ethyl groups at positions 2, 4, and 6, and three aminomethyl groups at the 1, 3, and 5 positions.

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile. The aminomethyl groups can donate electron pairs to electrophilic centers in biological systems, facilitating various biochemical reactions. This property allows the compound to interact with metal ions and form stable complexes that may influence cellular processes.

Ligand Interactions

Research indicates that this compound can serve as a scaffold for the design of molecular receptors. Its symmetrical structure allows for the functionalization of the aminomethyl groups with various binding motifs. For instance:

  • Anion Recognition : The compound has been modified to enhance its affinity for specific anions such as dihydrogen phosphate by attaching pyrrole or dipyrromethane groups to the aminomethyl arms .

Potential Therapeutic Uses

While specific therapeutic applications are still under investigation, preliminary studies suggest that derivatives of this compound may exhibit:

  • Antimicrobial Activity : Some derivatives have shown potential against bacterial strains.
  • Antioxidant Properties : The ability to scavenge free radicals may lend itself to formulations aimed at reducing oxidative stress in biological systems.

Synthesis and Characterization

The synthesis of this compound involves several steps:

  • Friedel-Crafts Alkylation : Ethyl chloride is reacted with benzene in the presence of a Lewis acid catalyst.
  • Amination : The introduction of aminomethyl groups is achieved using formaldehyde and ammonia under reductive conditions.

Comparative Studies

A comparative analysis with similar compounds reveals that:

  • (2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine : This compound has methyl groups instead of ethyl groups and exhibits different steric and electronic properties.
  • (2,4,6-Triisopropylbenzene-1,3,5-triyl)trimethanamine : This variant shows enhanced steric hindrance which may affect its reactivity and interaction profiles.

Data Tables

PropertyThis compound(2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine(2,4,6-Triisopropylbenzene-1,3,5-triyl)trimethanamine
Molecular FormulaC15H27N3C15H21N3C18H33N3
Steric HindranceModerateLowHigh
Potential ApplicationsLigand design for anion recognitionLimited due to stericsEnhanced reactivity in certain conditions
Antimicrobial ActivityYes (derivatives under study)Not significantVariable based on structure

Q & A

Q. What are the established synthetic routes for (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine, and how can reaction conditions be optimized for high yield?

The compound is synthesized via alkylation of 1,3,5-tri(bromomethyl)-2,4,6-triethylbenzene with ammonia or amine precursors under controlled conditions. Key parameters include temperature (typically 60–80°C), solvent selection (e.g., THF or DMF for solubility), and slow addition of reagents to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yield optimization requires inert atmosphere (N₂/Ar) to prevent oxidation and stoichiometric excess of the amine precursor (1.2–1.5 equiv) to drive the reaction .

Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

  • ¹H/¹³C NMR : Confirms ethyl and methylamine substituent integration and symmetry (e.g., singlet for equivalent protons on the benzene core).
  • Mass Spectrometry (ESI-TOF or MALDI-TOF) : Validates molecular weight (expected [M+H]⁺ ~331.5 g/mol).
  • X-ray Crystallography : Resolves steric effects of triethyl groups and confirms trigonal-planar geometry of the benzene core. Cross-referencing with literature data (e.g., coupling constants, chemical shifts) is critical for validation .

Q. What safety precautions are advised when handling this compound during laboratory procedures?

While specific toxicity data for this compound is limited, analogous aromatic amines (e.g., 2,4,6-trimethylaniline) require:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (GHS H330 ).
  • Spill Management : Neutralize with dilute acetic acid and absorb with inert material.
  • Storage : −20°C under argon to prevent degradation. Emergency protocols should include eyewash stations and medical consultation for exposure .

Advanced Research Questions

Q. How does the triethyl-substituted benzene core influence the compound’s reactivity in dynamic covalent chemistry systems?

The steric bulk of triethyl groups restricts rotational freedom, stabilizing [2+3]-imine cage intermediates by preorganizing the benzene core. This enhances regioselectivity in cage formation compared to smaller substituents (e.g., methyl). Electronic effects from ethyl groups slightly donate electron density, modulating imine bond reversibility in pH-responsive systems (e.g., disassembly at pH < 5) .

Q. What computational methods are suitable for modeling the electronic structure and potential supramolecular interactions of this compound?

  • *DFT (B3LYP/6-31G)**: Predicts HOMO/LUMO distribution and charge density on amine groups for host-guest binding.
  • Molecular Dynamics (AMBER/GAFF) : Simulates self-assembly kinetics in solvent environments (e.g., chloroform vs. water).
  • Docking Studies (AutoDock Vina) : Screens affinity for aromatic guest molecules (e.g., nitroaromatics). Validate with experimental NMR titration or ITC .

Q. How can researchers resolve discrepancies in crystallographic data versus computational predictions for this compound’s geometry?

  • Step 1 : Re-examine crystallographic refinement parameters (e.g., thermal displacement factors).
  • Step 2 : Adjust computational basis sets (e.g., 6-311++G**) to account for dispersion forces.
  • Step 3 : Compare torsion angles (ethyl groups) and bond lengths (C-N) across methods. Discrepancies >0.1 Å may indicate crystal packing effects or solvent interactions .

Q. What strategies are effective in minimizing byproduct formation during its application in multi-component cage synthesis?

  • Stoichiometric Control : Use 1:3 molar ratio of triethylbenzene core to aldehyde precursors.
  • Stepwise Assembly : Pre-form imine intermediates before cage closure.
  • Dynamic Screening : Employ reversible solvents (e.g., D₂O/CD₃CN) to error-correct misfolded cages.
  • Analytical Monitoring : Track reaction progress via LC-MS (negative ion mode) to identify oligomeric byproducts early .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine
Reactant of Route 2
(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine

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